2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Overview
Description
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a thymidine phosphorylase inhibitor, which makes it a promising candidate for antiangiogenic therapies .
Mechanism of Action
Target of Action
The primary target of the compound 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is Thymidine Phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .
Mode of Action
The compound interacts with TP in a mixed mode of enzyme inhibition The binding of the compound to TP results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of TP affects the pyrimidine salvage pathway, which can lead to a decrease in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival. Moreover, the compound has been shown to attenuate the expression of angiogenic markers such as MMP-9 and VEGF in MDA-MB-231 cells at sublethal concentrations .
Pharmacokinetics
The compound’s inhibitory activity against tp suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is a decrease in TP activity, leading to a reduction in DNA synthesis and repair . This can potentially lead to cell death, particularly in cancer cells that rely on high levels of DNA synthesis for rapid proliferation . Additionally, the compound’s ability to reduce the expression of angiogenic markers suggests that it may have antiangiogenic properties, potentially limiting the growth of new blood vessels in tumors .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with tp .
Biochemical Analysis
Biochemical Properties
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been shown to interact with several key enzymes and proteins. Notably, it has been identified as a potent inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The inhibition of thymidine phosphorylase by this compound is significant because it can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, further highlighting its biochemical relevance .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, the inhibition of thymidine phosphorylase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins . The compound binds to the active site of thymidine phosphorylase, inhibiting its activity and preventing the conversion of thymidine to thymine . This inhibition disrupts nucleotide metabolism and reduces the availability of nucleotides for DNA synthesis, leading to decreased cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of thymidine phosphorylase and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models at various dosages . Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of thymidine phosphorylase and greater reductions in tumor growth . At very high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with thymidine phosphorylase . By inhibiting this enzyme, the compound disrupts the nucleotide salvage pathway, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics . The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Additionally, this compound may interact with transporters and binding proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its site of action within cells . The compound has been found to localize primarily in the cytoplasm, where it interacts with thymidine phosphorylase and other target proteins . Additionally, this compound may undergo post-translational modifications that influence its subcellular localization and activity . These findings provide insights into the molecular mechanisms underlying the compound’s biochemical effects.
Preparation Methods
The synthesis of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one undergoes various chemical reactions, including:
Scientific Research Applications
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:
Comparison with Similar Compounds
2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can be compared with other thymidine phosphorylase inhibitors such as 7-deazaxanthine and its derivatives . While 7-deazaxanthine is a well-known inhibitor, this compound exhibits a mixed mode of enzyme inhibition, which can offer advantages in terms of potency and selectivity . Other similar compounds include various pyrazolo[1,5-a][1,3,5]triazine derivatives, which also show potential as enzyme inhibitors and antiangiogenic agents .
Properties
IUPAC Name |
2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h1-2,6H,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSDVMSKYUWULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384558 | |
Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34682-99-0 | |
Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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